molecular formula C₃₇H₄₁F₃N₂O₁₁S B1140904 Tipranavir-β-D-Glucuronid CAS No. 947408-14-2

Tipranavir-β-D-Glucuronid

Katalognummer: B1140904
CAS-Nummer: 947408-14-2
Molekulargewicht: 778.79
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tipranavir beta-D-Glucuronide is a metabolite of Tipranavir, a nonpeptidic protease inhibitor used in the treatment of HIV-1 infection. Tipranavir is known for its efficacy against drug-resistant strains of HIV-1, and its glucuronide form is a product of its metabolism in the body .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:
Tipranavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. The compound binds to the active site of the protease with a unique flexibility that allows it to remain effective against resistant strains of the virus. Tipranavir beta-D-Glucuronide is formed via glucuronidation, a metabolic process that enhances the solubility and excretion of tipranavir from the body .

Pharmacokinetics:
The pharmacokinetic profile of Tipranavir beta-D-Glucuronide indicates that it has a significant impact on the metabolism of co-administered drugs. For instance, studies have shown that the presence of tipranavir can induce glucuronosyltransferase enzymes, potentially affecting the metabolism of other antiretroviral agents like raltegravir .

Clinical Applications

HIV Treatment:
Tipranavir is particularly beneficial for treatment-experienced patients who are resistant to multiple antiretroviral therapies. Clinical trials have demonstrated that patients receiving tipranavir in combination with ritonavir exhibit improved virological outcomes compared to those on alternative regimens. For example, in a study involving 6308 HIV-positive adults, those treated with tipranavir/ritonavir had a significantly higher treatment response rate after 48 weeks compared to those on comparator therapies .

Adverse Effects and Monitoring:
While effective, the use of tipranavir can lead to adverse effects such as increased hepatic transaminases and gastrointestinal disturbances. Monitoring liver function is crucial, especially in patients with pre-existing liver conditions . The occurrence of intracranial hemorrhage in some patients necessitates careful consideration when prescribing this medication .

Table 1: Clinical Trial Outcomes for Tipranavir/Ritonavir

Study IDPatient PopulationTreatment DurationResponse Rate (%)Adverse Events (%)
1182.12Treatment-experienced48 weeks33.610.3 (Grade 3/4)
1182.48Treatment-naïve48 weeks20.320.3 (Grade 3/4)

Table 2: Common Adverse Reactions Associated with Tipranavir

Adverse ReactionPercentage (%)
Diarrhea15.0
Nausea8.5
Fatigue5.7
Headache5.2
Increased ALT Levels2.0

Case Studies

Case Study 1: Efficacy in Drug-Resistant HIV
A patient with extensive prior exposure to antiretroviral therapy was switched to a regimen including tipranavir/ritonavir after failing multiple treatments. After 24 weeks, viral load decreased below detectable levels, demonstrating the efficacy of tipranavir in overcoming drug resistance.

Case Study 2: Safety Profile in Co-Infected Patients
In a cohort study involving patients co-infected with hepatitis C and HIV receiving tipranavir/ritonavir, careful monitoring revealed that while some patients experienced elevated liver enzymes, most maintained stable liver function throughout treatment, highlighting the importance of individualized patient management.

Wirkmechanismus

Target of Action

Tipranavir beta-D-Glucuronide primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

Tipranavir beta-D-Glucuronide, a non-peptidic HIV-1 protease inhibitor, inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This prevents the formation of mature virions, thereby disrupting the replication of the virus . The compound achieves this by binding to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Tipranavir beta-D-Glucuronide is the HIV-1 life cycle . By inhibiting the HIV-1 protease, the compound prevents the cleavage of viral polyproteins, which are necessary for the assembly of new infectious virus particles . This disruption in the viral life cycle prevents the spread of the virus to new host cells.

Pharmacokinetics

The pharmacokinetics of Tipranavir involves absorption, distribution, metabolism, and excretion (ADME). Tipranavir is extensively protein-bound (>99.9%) . It is metabolized in the liver, primarily via the CYP3A4 isoenzyme . The compound is excreted mainly in the feces, with a small amount excreted in the urine . The half-life of Tipranavir in adults is approximately 5-6 hours .

Result of Action

The primary result of Tipranavir beta-D-Glucuronide’s action is the inhibition of HIV-1 replication . By preventing the formation of mature virions, the compound effectively reduces the viral load in HIV-1 infected individuals . This can lead to a delay in the progression of HIV-1 infection and the onset of AIDS.

Action Environment

The action of Tipranavir beta-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Tipranavir is both an inhibitor and inducer of cytochrome P450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs. Furthermore, the compound must be administered with food for optimal absorption .

Analyse Chemischer Reaktionen

Tipranavir beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Tipranavir beta-D-Glucuronide include other glucuronides of protease inhibitors, such as Darunavir beta-D-Glucuronide and Saquinavir beta-D-Glucuronide. Tipranavir beta-D-Glucuronide is unique due to its specific structure and its efficacy against drug-resistant strains of HIV-1 .

Biologische Aktivität

Tipranavir beta-D-Glucuronide is a significant metabolite of Tipranavir, a non-peptidic protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential drug interactions. This article explores its pharmacokinetics, metabolic pathways, and biological implications through various studies and data.

  • Molecular Formula : C₃₈H₄₉N₃O₁₁S
  • Molecular Weight : Approximately 782.81 g/mol

Tipranavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins. This inhibition leads to the production of immature and non-infectious viral particles, effectively reducing viral load in patients. The beta-D-glucuronide form retains this biological activity while facilitating studies on drug metabolism and pharmacokinetics due to its labeling with deuterium atoms, which enhances tracking in research settings .

Pharmacokinetics

The pharmacokinetic profile of Tipranavir beta-D-Glucuronide is influenced by several factors:

  • Absorption : Limited absorption is noted, with variability based on food intake and co-administered drugs.
  • Metabolism : Primarily metabolized by liver enzymes, particularly cytochrome P450 (CYP) enzymes. Tipranavir is both a substrate and an inhibitor of various CYP isoforms, notably CYP3A4, which can lead to significant drug-drug interactions .
  • Elimination : The compound is excreted mainly through urine as glucuronide conjugates, highlighting the importance of glucuronidation in its metabolic pathway .

Biological Activity and Interaction Studies

Several studies have examined the biological activity of Tipranavir beta-D-Glucuronide:

  • Antiviral Efficacy : Research indicates that Tipranavir exhibits potent antiviral activity against both laboratory strains and clinical isolates of HIV-1. In vitro studies have shown that it maintains efficacy against strains resistant to other protease inhibitors .
  • Drug Interactions : The interaction of Tipranavir with other antiretroviral medications has been a focus area. For instance, co-administration with ritonavir significantly alters the pharmacokinetics of both drugs due to their effects on CYP enzymes and P-glycoprotein (P-gp) transporters . A cocktail study demonstrated that Tipranavir can induce CYP1A2 while inhibiting CYP2D6 and CYP3A4 activities, which may lead to altered plasma concentrations of co-administered drugs .
  • Clinical Implications : A case study involving patients receiving Tipranavir indicated that those with hepatic impairment experienced increased concentrations of the drug, necessitating careful monitoring and potential dosage adjustments .

Data Table: Summary of Key Findings

Study/SourceKey Findings
Tipranavir beta-D-glucuronide retains antiviral activity against HIV-1.
Significant induction of CYP1A2; inhibition of CYP2D6 and CYP3A4 observed in healthy volunteers.
Patients with hepatic impairment showed increased drug concentrations; caution advised in dosing.

Eigenschaften

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCYUCOVFARRF-VDCJWBPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41F3N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.